Pyridine N-Oxide Palbociclib is a derivative of Palbociclib, a second-generation cyclin-dependent kinase inhibitor primarily used in the treatment of breast cancer. Palbociclib operates by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle regulation. This compound has garnered attention for its potential applications in cancer therapy, particularly in hormone receptor-positive breast cancer.
Palbociclib was first approved by the Food and Drug Administration in 2015 and is marketed under the brand name Ibrance. It is synthesized through various chemical pathways that have been extensively studied in scientific literature, highlighting its importance in medicinal chemistry.
Pyridine N-Oxide Palbociclib falls under the classification of small molecule inhibitors and is categorized as an antineoplastic agent. It specifically targets the CDK4/6 pathway, which is vital for cell proliferation.
The synthesis of Pyridine N-Oxide Palbociclib involves several key methods, which can be summarized as follows:
The methods employed are designed to utilize inexpensive reagents and minimize environmental impact while maintaining high yields and purity standards.
The molecular structure of Pyridine N-Oxide Palbociclib is characterized by a complex arrangement that includes:
This structure allows for specific interactions with target proteins, facilitating its role as an inhibitor of cyclin-dependent kinases.
The chemical reactions involved in synthesizing Pyridine N-Oxide Palbociclib include:
Each reaction step is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Pyridine N-Oxide Palbociclib exerts its therapeutic effects through a well-defined mechanism:
This mechanism underscores its efficacy in treating cancers that rely on these pathways for proliferation.
Pyridine N-Oxide Palbociclib exhibits several notable physical and chemical properties:
These properties are critical for drug formulation and delivery systems .
Pyridine N-Oxide Palbociclib has significant applications in scientific research and clinical settings:
The ongoing exploration of its derivatives continues to provide insights into optimizing its efficacy and expanding its applications in oncology .
While explicit crystallographic data for pyridine N-oxide palbociclib remains unpublished, its binding interactions can be extrapolated from palbociclib’s well-characterized complex with CDK6 (PDB ID: 5L2I) [5]. Palbociclib anchors to the kinase ATP-binding pocket through:
Introduction of the N-oxide moiety alters these interactions:
Table 2: Key Bonding Parameters in Palbociclib vs. Pyridine N-Oxide Analog
Interaction Site | Palbociclib (CDK6) | Pyridine N-Oxide Palbociclib (Predicted) |
---|---|---|
Pyridine/Pyridine N-Oxide | Van der Waals interactions | Enhanced H-bond acceptance; steric perturbation |
Piperazine Tail | Salt bridge with Asp104 (solvent-mediated) | Weakened electrostatic contacts |
Pyridopyrimidinone Core | H-bond to Val101 hinge residue | Preserved H-bond to Val101 |
Cyclopentyl Group | Hydrophobic packing | Minimally affected |
Acetyl Group | Stabilizes enol tautomer | Preserved function |
Pyridine N-oxide palbociclib differs from palbociclib (C₂₄H₂₉N₇O₂, MW 447.53 g/mol) solely by the oxidation of the pyridine nitrogen [5] [7] [8]. This modification imparts distinct physicochemical properties:
Structurally, palbociclib contains a pyrido[2,3-d]pyrimidin-7(8H)-one core linked via an amino bridge to a piperazinyl-pyridine unit [5]. Oxidation targets the tertiary nitrogen of the terminal pyridine ring, converting it to a 1-oxidopyridinium system without disrupting the core pharmacophore [8]. This modification is positionally distinct from the alternative piperazine N-oxide impurity (CAS 2174002-29-8), where oxidation occurs on the piperazine nitrogen instead [7] [8].
Table 3: Structural Comparison of Palbociclib and Its N-Oxide Derivatives
Property | Palbociclib | Pyridine N-Oxide Palbociclib | Piperazine N-Oxide Palbociclib |
---|---|---|---|
Molecular Formula | C₂₄H₂₉N₇O₂ | C₂₄H₂₉N₇O₃ | C₂₄H₂₉N₇O₃ |
Molecular Weight | 447.53 g/mol | 463.54 g/mol | 463.54 g/mol |
Oxidation Site | N/A | Pyridine nitrogen | Piperazine nitrogen |
IUPAC Name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | 2-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-5-(piperazin-1-yl)pyridine 1-oxide | 1-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine 1-oxide |
Key Functional Change | Neutral pyridine | Dipolar N-oxide | Dipolar N-oxide |
Mass Spectrometry:
1H NMR (500 MHz, DMSO-d₆) [8]:
13C NMR (126 MHz, DMSO-d₆) [6] [8]:
Table 4: Characteristic 13C NMR Chemical Shifts of Pyridine N-Oxide Palbociclib
Carbon Position | δ (ppm) | Assignment |
---|---|---|
Pyridine N-Oxide C2 | 142.5 | Quaternary carbon attached to amino group |
Pyridine N-Oxide C6 | 140.1 | Deshielded by N-oxide |
Pyridine N-Oxide C4 | 120.8 | Slightly shielded relative to parent |
Pyridopyrimidinone C7 | 170.2 | Lactam carbonyl |
Acetyl Carbonyl | 197.5 | Ketone functionality |
Pyridopyrimidinone C5-CH₃ | 25.3 | Methyl group |
Acetyl CH₃ | 27.1 | Methyl ketone |
Cyclopentyl CH | 55.8 | Methine carbon |
Piperazine N–CH₂ | 46.2, 52.8 | Methylene resonances |
Table 5: Diagnostic 1H NMR Signals for Structural Confirmation
Proton Group | δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Pyridine N-Oxide H6 | 8.85 | d | 1H | Ortho to N-oxide |
Pyridine N-Oxide H4 | 8.10 | dd | 1H | Meta to N-oxide |
Pyridopyrimidinone NH | 10.25 | s | 1H | Amino linker proton |
Cyclopentyl CH | 5.10 | m | 1H | Methine proton |
Acetyl CH₃ | 2.65 | s | 3H | Methyl ketone |
Pyridopyrimidinone CH₃ | 2.20 | s | 3H | Methyl on core ring |
Piperazine N–CH₂ | 2.85–3.40 | m | 8H | Methylene envelope |
These spectral signatures provide a definitive fingerprint for identifying pyridine N-oxide palbociclib and distinguishing it from positional isomers like piperazine N-oxide palbociclib, where N-oxide formation shifts piperazine methylene signals downfield beyond δ 3.50 ppm [7] [8].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: